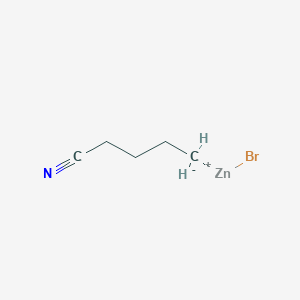
4-Cyanobutylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanobutylzinc bromide is an organozinc compound with the molecular formula NC(CH2)4ZnBr. It is commonly used in organic synthesis, particularly in palladium-catalyzed Negishi cross-coupling reactions to construct carbon-carbon bonds by coupling with organic halides or triflates .
Vorbereitungsmethoden
4-Cyanobutylzinc bromide can be synthesized through various methods. One common synthetic route involves the reaction of 4-cyanobutyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity . Industrial production methods often involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the product.
Analyse Chemischer Reaktionen
4-Cyanobutylzinc bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with organic halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Coupling Reactions: It is used in Negishi cross-coupling reactions to prepare compounds such as 5-(3-Thienyl)pentanenitrile by reacting with 3-bromothiophene in the presence of a nickel catalyst.
Vinylation Reactions: It can react with α-(pseudo)halo vinylphosphonates in the presence of a palladium catalyst to form α-cyanobutyl vinylphosphonates.
Common reagents used in these reactions include palladium and nickel catalysts, and the major products formed depend on the specific reactants used.
Wissenschaftliche Forschungsanwendungen
4-Cyanobutylzinc bromide has a wide range of applications in scientific research:
Biology: It can be used to synthesize biologically active compounds for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism by which 4-Cyanobutylzinc bromide exerts its effects involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium catalyst, facilitating the transfer of the cyanobutyl group to the organic halide or triflate. This results in the formation of a new carbon-carbon bond, which is the key step in the Negishi coupling reaction .
Vergleich Mit ähnlichen Verbindungen
4-Cyanobutylzinc bromide can be compared with other organozinc compounds such as:
- 4-Cyanobenzylzinc bromide
- 4-Fluorophenylzinc bromide
- 4-Biphenylmagnesium bromide
- 4-Benzyloxyphenylmagnesium bromide
These compounds share similar reactivity patterns in cross-coupling reactions but differ in the specific functional groups attached to the zinc atom. The uniqueness of this compound lies in its cyanobutyl group, which imparts distinct reactivity and selectivity in synthetic applications .
Biologische Aktivität
4-Cyanobutylzinc bromide is an organozinc compound with significant applications in organic synthesis, particularly in cross-coupling reactions. Its biological activity is primarily linked to its role as a reactant in various chemical transformations, including the synthesis of biologically active compounds.
- Molecular Formula : C5H8BrNZn
- Molar Mass : 227.42 g/mol
- Density : 0.971 g/mL at 25 °C
- Storage Conditions : Store at 2-8 °C, flammable liquid with a flash point of -21.2 °C (THF) .
Synthesis and Reactivity
This compound can be synthesized through the reaction of 4-cyanobutyl bromide with zinc in an appropriate solvent such as THF. It is commonly used in palladium-catalyzed Negishi cross-coupling reactions , which allow for the formation of carbon-carbon bonds, crucial in constructing complex organic molecules .
Applications in Synthesis
- Cross-Coupling Reactions :
- Biologically Active Compounds :
Case Study 1: Palladium-Catalyzed Reactions
A study demonstrated the efficiency of using this compound in palladium-catalyzed reactions for synthesizing complex molecules. The results indicated high yields and selectivity for the desired products, showcasing its utility in organic synthesis .
Case Study 2: Synthesis of Bioactive Compounds
Research has highlighted the use of this compound in synthesizing various bioactive molecules, including those with anti-inflammatory and anticancer properties. The ability to form carbon-carbon bonds efficiently allows for the rapid development of libraries of compounds for biological testing .
Safety and Handling
This compound is classified as hazardous:
Eigenschaften
CAS-Nummer |
226570-68-9 |
|---|---|
Molekularformel |
C5H8BrNZn |
Molekulargewicht |
227.4 g/mol |
IUPAC-Name |
bromozinc(1+);pentanenitrile |
InChI |
InChI=1S/C5H8N.BrH.Zn/c1-2-3-4-5-6;;/h1-4H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WGCKXFGNNBONBG-UHFFFAOYSA-M |
SMILES |
[CH2-]CCCC#N.[Zn+]Br |
Kanonische SMILES |
[CH2-]CCCC#N.[Zn+]Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















